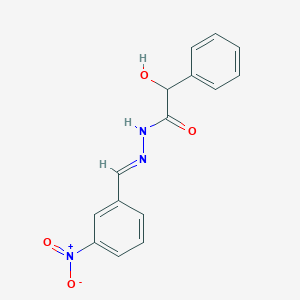
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide, also known as NBPHA, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a derivative of hydrazide and has a nitrobenzylidene group attached to it, which makes it a highly reactive and versatile molecule.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest. This compound has been shown to inhibit the expression of various oncogenes and activate the expression of tumor suppressor genes. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high reactivity, which makes it a versatile molecule for various applications. In addition, this compound is relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide. One of the future directions is the development of more potent and selective anticancer agents based on this compound. Another future direction is the study of the corrosion inhibition properties of this compound on various metals. In addition, the development of new analytical methods based on this compound for the determination of various metal ions is also a future direction. Finally, the study of the potential toxicity of this compound and its derivatives is also an important future direction.
Métodos De Síntesis
The synthesis of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is a multi-step process that involves the reaction of phenylacetic acid with hydrazine hydrate to form phenylacetohydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of acetic acid to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In material science, this compound has been studied for its potential as a corrosion inhibitor. Studies have shown that this compound can effectively inhibit the corrosion of various metals such as steel and aluminum. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of various metal ions.
Propiedades
Fórmula molecular |
C15H13N3O4 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O4/c19-14(12-6-2-1-3-7-12)15(20)17-16-10-11-5-4-8-13(9-11)18(21)22/h1-10,14,19H,(H,17,20)/b16-10+ |
Clave InChI |
ZSFBWBXPWTVDHL-MHWRWJLKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)


![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)




![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)


![N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)